molecular formula C8H9ClN2O B1587748 4-Chloro-2-methylbenzhydrazide CAS No. 75319-02-7

4-Chloro-2-methylbenzhydrazide

Cat. No. B1587748
CAS RN: 75319-02-7
M. Wt: 184.62 g/mol
InChI Key: KJXUWMCNRKHLCR-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzhydrazide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used in various research areas, offering potential advancements in pharmaceuticals, agriculture, and materials science.


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylbenzhydrazide is 1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-2-methylbenzhydrazide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Modulation Approach for Covalent Organic Frameworks

A study by Guo et al. (2019) describes a modulation approach using 4-hydroxybenzhydrazide, a compound structurally related to 4-Chloro-2-methylbenzhydrazide, for constructing covalent organic frameworks (COFs). These COFs were employed as solid-phase microextraction (SPME) coatings for the efficient extraction of phthalate esters from water samples, demonstrating their potential in environmental monitoring and pollution control (Guo et al., 2019).

Green Synthesis Techniques

Tian (2011) explored the synthesis of 2-hydroxybenzhydrazide, a compound similar in structure to 4-Chloro-2-methylbenzhydrazide, using a solvent-free environment under ultrasonic conditions. This method represents a step towards green chemistry by minimizing solvent use and optimizing reaction conditions for the synthesis of benzhydrazide derivatives (Tian, 2011).

Antiproliferative and Apoptosis-Inducing Properties

Magedov et al. (2007) developed new heterocyclic podophyllotoxin analogues, using a bioisosteric replacement approach that might conceptually apply to 4-Chloro-2-methylbenzhydrazide derivatives. These compounds displayed significant antiproliferative properties and induced apoptosis in cancerous cells, indicating potential applications in anticancer drug design (Magedov et al., 2007).

Environmental and Pharmaceutical Applications

The work of Gupta et al. (2011) on using waste rubber tire for pesticide removal from wastewater by adsorption highlights an application area where benzhydrazide derivatives could potentially be utilized as adsorbents due to their chemical structure and properties (Gupta et al., 2011).

Ligand-Modulated Nickel(II) Hydrazone Complexes

Vrdoljak et al. (2023) investigated the role of 4-hydroxybenzhydrazone-related ligands in forming nickel(II) complexes. Although not directly mentioning 4-Chloro-2-methylbenzhydrazide, this study exemplifies how structural modifications to benzhydrazides can influence the formation and properties of metal-organic complexes, potentially impacting materials science and catalysis (Vrdoljak et al., 2023).

Safety And Hazards

The safety information for 4-Chloro-2-methylbenzhydrazide indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUWMCNRKHLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404406
Record name 4-Chloro-2-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzhydrazide

CAS RN

75319-02-7
Record name Benzoic acid, 4-chloro-2-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75319-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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